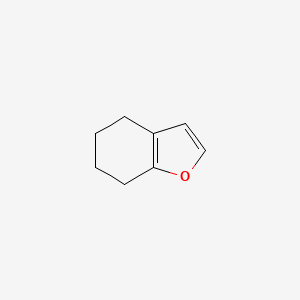

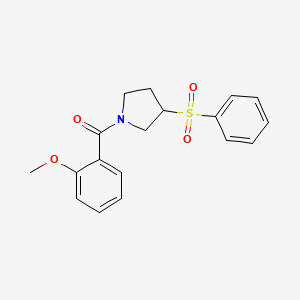

![molecular formula C16H17N5O2 B2916959 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol CAS No. 2109561-42-2](/img/structure/B2916959.png)

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a pyrazole ring, a triazole ring, and a phenyl ring. The pyrazole and triazole rings are nitrogen-containing heterocycles that are often found in biologically active compounds . The phenyl ring is a common structural unit in organic chemistry and is often involved in π-π interactions.

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the different functional groups. For example, the nitrogen atoms in the pyrazole and triazole rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of multiple nitrogen atoms could potentially make the compound a base. The exact properties would need to be determined experimentally .Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Pyrazole derivatives have been identified to possess significant anticancer properties . The presence of the pyrazole moiety in the compound suggests potential applications in the development of new anticancer agents. The compound’s ability to interact with various biological targets can be harnessed to design drugs that can inhibit the growth of cancer cells or induce apoptosis.

Agrochemistry: Herbicidal Activity

The pyrazole ring is also known for its herbicidal activity . This compound could be explored for its potential use in agrochemical formulations to control the growth of weeds. Its mode of action could involve the inhibition of essential plant enzymes or interference with plant hormone pathways.

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, pyrazole-based ligands are valuable due to their ability to form stable complexes with various metals . This compound, with its pyrazole and triazole groups, could serve as a ligand in the synthesis of metal complexes, which have applications ranging from catalysis to materials science.

Organometallic Chemistry: Catalytic Activity

The triazole moiety is known to exhibit catalytic activity, particularly in oxidation reactions . This compound could be used to synthesize new organometallic catalysts that mimic the activity of natural enzymes, such as catecholase, and are used in industrial processes.

Drug Discovery: Biological Active Agent

Compounds containing pyrazole and triazole rings are often explored as biological active agents due to their diverse pharmacological activities . This compound could be investigated for its potential use as a lead compound in drug discovery programs targeting various diseases.

Biochemistry: Enzyme Inhibition

The structural features of this compound suggest that it could act as an enzyme inhibitor . It could be designed to target specific enzymes in pathogens, making it a valuable tool in the development of new antibacterial or antiviral drugs.

Analytical Chemistry: Sensor Development

Pyrazole derivatives can be used to develop sensors for detecting various biological and chemical substances . This compound could be utilized in the creation of sensors that have high sensitivity and selectivity for specific targets, which is crucial in environmental monitoring and diagnostics.

Green Chemistry: Sustainable Synthesis

The synthesis of pyrazole derivatives can be achieved through green chemistry approaches . This compound could be produced using environmentally friendly methods, reducing the ecological footprint of chemical manufacturing and promoting sustainable practices in the industry.

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Molecular docking studies on similar compounds have shown that they can fit well into the active site of certain enzymes, characterized by lower binding free energy . This suggests that the compound may interact with its targets through strong hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been shown to have antileishmanial and antimalarial activities

Pharmacokinetics

Similar compounds with a pyrazole core are known to be well absorbed and distributed in the body . The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may have a significant impact on the cellular processes of these parasites, leading to their inhibition or death.

Future Directions

properties

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-11-8-12(2)21(18-11)16(23)14-9-20(19-17-14)10-15(22)13-6-4-3-5-7-13/h3-9,15,22H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNSFYGEMSXVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)

![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)

![N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2916891.png)

![6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2916893.png)

![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2916897.png)